

Navigating the Solubility of Ofloxacin Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ofloxacin Hydrochloride*

Cat. No.: *B055190*

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For Researchers, Scientists, and Drug Development Professionals

Ofloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of **Ofloxacin Hydrochloride** in a range of common research solvents, offering valuable data for formulation development, analytical method design, and in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of **Ofloxacin Hydrochloride** and its free base, Ofloxacin, varies significantly across different solvents. The following tables summarize the available quantitative and qualitative solubility data to facilitate solvent selection for research and development purposes.

Table 1: Quantitative Solubility of **Ofloxacin Hydrochloride** and Ofloxacin in Various Solvents

Compound	Solvent	Solubility	Temperature
Ofloxacin Hydrochloride	Water	2 mg/mL	Ambient
(R)-Ofloxacin	Ethanol	~1 mg/mL [1]	Ambient
(R)-Ofloxacin	DMSO	~20 mg/mL [1]	Ambient
(R)-Ofloxacin	DMF	~20 mg/mL [1]	Ambient
Ofloxacin	1 M NaOH	50 mg/mL [2]	Ambient
Ofloxacin	Water (pH 7.2, PBS)	~10 mg/mL [1]	Ambient
Ofloxacin	DMSO	0.4 mg/mL (1.1 mM) [3]	Ambient

Note: The quantitative data for organic solvents (Ethanol, DMSO, DMF) is for the (R)-enantiomer of Ofloxacin, not the racemic **Ofloxacin Hydrochloride**. The solubility of the hydrochloride salt in these solvents may differ. Researchers should verify the solubility for their specific application.

Table 2: Qualitative Solubility of Ofloxacin and **Ofloxacin Hydrochloride**

Compound	Solvent	Qualitative Solubility Description
Ofloxacin Hydrochloride	Water	Soluble, with increased solubility in acidic conditions ^[4]
Ofloxacin	Water	Very slightly soluble to slightly soluble ^{[5][6][7]}
Ofloxacin	Methanol	Very soluble, Slightly soluble ^{[2][5]}
Ofloxacin	Ethanol	Freely soluble, Slightly soluble ^{[5][8]}
Ofloxacin	Chloroform	Sparingly soluble ^{[6][7]}
Ofloxacin	Ethyl Acetate	Freely soluble ^[5]
Ofloxacin	Acetic Acid	Soluble ^[2]
Ofloxacin	Methylene Chloride	Sparingly soluble to slightly soluble ^{[6][7]}
Ofloxacin	Dimethylformamide (DMF)	Slightly soluble ^{[6][7]}
Ofloxacin	Ether	Insoluble ^[5]
Ofloxacin	n-hexane	Insoluble ^[5]

Note: The qualitative descriptions can vary between sources and should be considered as a general guideline.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the concentration of a saturated solution of **Ofloxacin Hydrochloride** in a given solvent at a controlled temperature.

Materials:

- **Ofloxacin Hydrochloride** powder
- Solvent of interest (e.g., Water, Ethanol, DMSO)
- Sealed glass vials
- Temperature-controlled orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

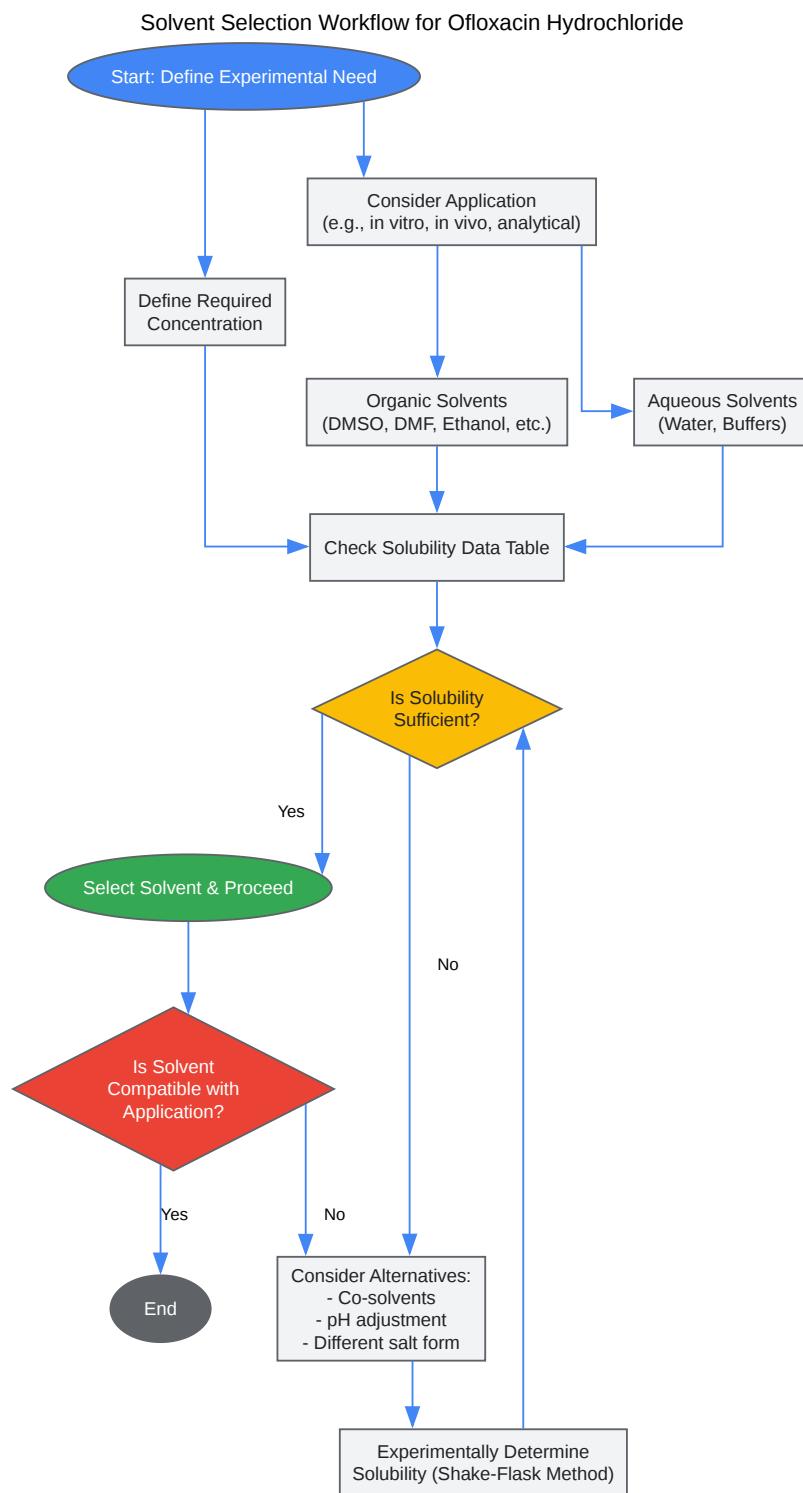
Procedure:

- Preparation of a Saturated Solution: An excess amount of **Ofloxacin Hydrochloride** powder is added to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.
- Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
- Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is allowed to settle. The suspension is then centrifuged at a high speed to further separate the solid from the liquid phase.

- Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter (e.g., 0.22 μm) to remove any remaining solid particles.
- Quantification: The concentration of **Ofloxacin Hydrochloride** in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This typically involves creating a calibration curve with standard solutions of known concentrations.
- Data Analysis: The solubility is expressed as the concentration of the saturated solution, for example, in mg/mL or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for **Ofloxacin Hydrochloride** based on experimental requirements.



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